molecular formula C9H7Cl2N B8029799 4-Chloroisoquinoline hydrochloride

4-Chloroisoquinoline hydrochloride

Cat. No.: B8029799
M. Wt: 200.06 g/mol
InChI Key: LEKQDVNFULDXAR-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline hydrochloride is a halogenated isoquinoline derivative characterized by a chlorine substituent at the 4-position of the isoquinoline ring system. Its synthesis typically involves functionalization of the isoquinoline core. For example, describes a method using 3-fluoroacetic acid to generate 4-chloroisoquinoline (product 202) via cyclization and chlorination of intermediate precursors . Alternatively, highlights its formation as a byproduct during the reaction of isoquinoline 1-oxide with N-phenylbenzimidoyl chloride, yielding 4-chloroisoquinoline alongside 1-acylaminated products .

The compound’s reactivity is influenced by the electron-withdrawing chlorine group, which enhances its utility in cross-coupling reactions. For instance, demonstrates its use in a palladium-catalyzed carboamination reaction to synthesize 3-(4-chloroisoquinolin-1-yl)pyridine-2(1H)-pyrimidinone (V-36), achieving a 47% yield . Additionally, reports its oxidation with ozone in acetic acid to produce 5-chloro-cinchomeronic acid (XV), a key intermediate in chloromerimine synthesis .

Properties

IUPAC Name

4-chloroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKQDVNFULDXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloroisoquinoline hydrochloride typically involves the chlorination of isoquinoline. One common method includes the reaction of isoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Chloroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Isoquinoline Derivatives

Compound Substituent/Modification Key Reactivity/Applications References
4-Chloroisoquinoline HCl Cl at C4 Cross-coupling reactions, oxidation
1-tert-Butylamino isoquinoline tert-Butylamino at C1 Diversification of C1 position
Isoquinoline 1-oxide N-oxide at C1 Acylamination reactions
  • Chlorine vs. Amino Substituents: The chlorine group in 4-chloroisoquinoline facilitates nucleophilic aromatic substitution and metal-catalyzed coupling, whereas the tert-butylamino group in 203 ( ) stabilizes intermediates for further functionalization .
  • N-Oxide Reactivity: Isoquinoline 1-oxide ( ) undergoes acylamination at C1, contrasting with 4-chloroisoquinoline’s preference for C4 reactivity .

Other Hydrochloride Salts

Compound Core Structure Key Features (Based on Evidence) References
Benzydamine HCl Benzydamine (benzyl-substituted amine) Structure shown (Fig. 1, )
Chlorphenoxamine HCl Chlorphenoxamine (chlorophenoxy-substituted amine) Structure shown (Fig. 1, )
Memantine HCl Adamantane derivative Structure shown (Fig. 1, )
Dosulepin HCl Tricyclic amine Structure shown (Fig. 1, )
  • Structural Diversity: Unlike 4-chloroisoquinoline HCl, which is a heterocyclic building block, the other hydrochlorides feature distinct core structures (e.g., adamantane in memantine, tricyclic in dosulepin) that are typically associated with pharmacological activity.
  • Functional Roles: 4-Chloroisoquinoline HCl is primarily a synthetic intermediate, while the other hydrochlorides (inferred from general knowledge) are active pharmaceutical ingredients (APIs).

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